molecular formula C16H12O6 B122990 1,6-Dihydroxy-2,4-dimethoxyanthraquinone CAS No. 142878-33-9

1,6-Dihydroxy-2,4-dimethoxyanthraquinone

Cat. No. B122990
M. Wt: 300.26 g/mol
InChI Key: AZOVYGVUYZKMOP-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-2,4-dimethoxyanthraquinone, also known as 1,6-DDMA, is an organic compound with the CAS Registry Number 142878-33-9 . It is a type of anthraquinone, a class of compounds known for their aromatic and polycyclic properties .


Molecular Structure Analysis

The molecular formula of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone is C16H12O6 . Its structure elucidation can be accomplished by analysis of the 1D and 2D NMR, IR, and mass spectra .

Scientific Research Applications

Anthraquinone Derivatives in Medicinal Research

1,6-Dihydroxy-2,4-dimethoxyanthraquinone, a type of anthraquinone, has shown significant potential in various scientific research areas, particularly in medicinal research. Anthraquinones are known for their diverse biological activities. For instance, some anthraquinone derivatives have been investigated for their antimicrobial properties. A study conducted by Xiang et al. (2008) reported that certain anthraquinones demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Xiang et al., 2008).

Potential in Cancer Research

In the realm of cancer research, anthraquinones have also been the subject of numerous studies. For example, Kanokmedhakul et al. (2005) isolated various anthraquinones that exhibited cytotoxicity to certain cancer cell lines, suggesting their potential as anticancer compounds (Kanokmedhakul et al., 2005).

properties

IUPAC Name

1,6-dihydroxy-2,4-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(22-2)16(20)13-12(10)15(19)9-5-7(17)3-4-8(9)14(13)18/h3-6,17,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOVYGVUYZKMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162206
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dihydroxy-2,4-dimethoxyanthraquinone

CAS RN

142878-33-9
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YJ Yang, HY Shu, ZD Min - Yao xue xue bao= Acta Pharmaceutica …, 1992 - europepmc.org
From chloroform extract of the root of Morinda officinalis, eight anthraquinones were isolated whose structures were deduced to be rubiadin (I), rubiadin-1-methyl ether (II), 1-…
Number of citations: 44 europepmc.org
CR TINCTORUM, M OFFICINALIS - publications.iarc.fr
The medicinal part of Rubia tinctorum is the dried root (Blumenthal et al., 1998)(common names: madder, dyer’s madder (Felter & Lloyd, 2002)). The small yellowishgreen flowers are in …
Number of citations: 4 publications.iarc.fr
ZW Liu, ZH Luo, QQ Meng, PC Zhong, YJ Hu… - Computers in biology …, 2020 - Elsevier
Background Osteoporosis is a systemic skeletal disease that leads to a high risk for bone fractures. Morinda officinalis How. has been used as osteoporosis treatment in China. However…
Number of citations: 27 www.sciencedirect.com
OZ Olatunde, Y Yang, J Yong, C Lu - Biomedical Research and …, 2018 - siriusstore.com
The Morinda officinalis How is “one of the top four south authentic traditional Chinese medicines”, widely distributed in South District of China, such as Fujian, Guangdong, Guangxi, …
Number of citations: 2 www.siriusstore.com
SQ Fu, ZY Wang, ZM Jiang, ZM Bi… - Chemistry & …, 2020 - Wiley Online Library
Osteoporosis (OP) is a metabolic bone disease affecting nearly 200 million individuals globally. Morinda officinalis FCHow (MOH) has long been used as a traditional herbal medicine …
Number of citations: 12 onlinelibrary.wiley.com
JJ Zhao, K Pan, QJ Wang, ZD Xu, DS Weng… - Chinese journal of …, 2013 - ncbi.nlm.nih.gov
Chuankezhi (CKZ), a new Chinese medicine, plays an important role in immunoregulation. Cytokine-induced killer (CIK) cells have been commonly used for immunotherapy in recent …
Number of citations: 14 www.ncbi.nlm.nih.gov
B Singh, RA Sharma - Phytotherapy research, 2020 - Wiley Online Library
Morinda is a largest genus of Rubiaceae family, and its 11 species are found in India. In India, plant species are known by several common names as great morinda, Indian mulberry, …
Number of citations: 36 onlinelibrary.wiley.com
J Zhao, M Hou, K Ding, S Li, H Li… - Journal of Pharmacy …, 2023 - academic.oup.com
Objectives Jie Geng Tang (JGT) is an ancient traditional Chinese herbal decoction that exhibits various pharmacological activities, however, is poorly understood in the sensitivity of …
Number of citations: 3 academic.oup.com
D Nivas, DK Gaikwad, PD Chavan - Inventi Rapid …, 2010 - researchgate.net
A fruit and vegetable-rich diet found to be associated with decreased risk of developing chronic diseases such as cardiovascular disease and cancer in humans. These protective effects …
Number of citations: 3 www.researchgate.net
K Zhang, M Han, X Zhao, X Chen, H Wang, J Ni… - Molecules, 2022 - mdpi.com
Our research focused on the hypoglycemic capability and the possible mechanisms of extract and fractions from Polygoni Avicularis Herba (PAH) based on α-glucosidase, α-amylase …
Number of citations: 3 www.mdpi.com

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